molecular formula C20H20N4O B2503127 (4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-phenylpiperazin-1-yl)methanone CAS No. 1421523-99-0

(4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-phenylpiperazin-1-yl)methanone

Cat. No. B2503127
CAS RN: 1421523-99-0
M. Wt: 332.407
InChI Key: OYHFIYTZWLRXFB-UHFFFAOYSA-N
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Description

The compound (4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-phenylpiperazin-1-yl)methanone is a derivative of pyrrole, a five-membered aromatic heterocycle. The structure of the compound suggests that it may have interesting biological activities due to the presence of the pyrrole and phenylpiperazine moieties, which are often found in pharmacologically active compounds.

Synthesis Analysis

The synthesis of related pyrrole derivatives has been reported in the literature. For instance, a one-pot synthetic procedure for 4-(tert-butyl)-1H-pyrrol-3-ylmethanone was developed using acetophenone and trimethylacetaldehyde with TosMIC and a mild base, indicating that similar methodologies could potentially be applied to synthesize the compound . Additionally, the synthesis of other related compounds, such as (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone derivatives, has been achieved, which suggests that the synthesis of the target compound could involve the coupling of arylmethyl pyrazole with arylpiperazine under suitable reaction conditions .

Molecular Structure Analysis

The molecular structure of the compound includes a pyrrole ring, which is known for its electron-rich nature and involvement in pi-stacking interactions, and a phenylpiperazine moiety, which is a common feature in molecules with central nervous system activity. The presence of these functional groups indicates that the compound may interact with biological targets through various non-covalent interactions .

Chemical Reactions Analysis

While specific reactions of this compound are not detailed in the provided papers, the chemical reactivity of pyrrole derivatives typically includes electrophilic substitution at the 2- and 5-positions of the pyrrole ring. The phenylpiperazine moiety could also undergo nucleophilic substitution reactions, depending on the substituents present on the phenyl ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely include moderate solubility in organic solvents due to the presence of aromatic rings and a potential for hydrogen bonding through the nitrogen atoms in the pyrrole and piperazine rings. The compound's melting point, boiling point, and stability would depend on the specific substituents and their electronic and steric effects .

Relevant Case Studies

A related compound, [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone, was synthesized as a bioisostere of an aldose reductase inhibitor and showed significant in vitro activity, suggesting that the compound may also have potential as a lead structure for the development of new inhibitors with therapeutic applications . This case study demonstrates the relevance of pyrrole derivatives in medicinal chemistry and their potential for drug development.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Characterization : Research on related compounds involves synthesizing boric acid ester intermediates with benzene rings, confirming their structures through spectroscopy and crystallography, and analyzing their molecular structures and physicochemical properties using Density Functional Theory (DFT). This approach provides insight into the synthetic routes and structural characteristics of similar chemical entities (P. Huang et al., 2021).

  • Molecular Structure Optimization : The conformational analysis of synthesized compounds, achieved through single crystal X-ray diffraction and DFT calculations, reveals that the molecular structures optimized by DFT are consistent with the crystal structures. This research underscores the reliability of DFT in predicting the molecular structure of newly synthesized compounds (P. Huang et al., 2021).

Potential Biological Applications

  • Antimicrobial Activity : A study on (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones reveals that these compounds exhibit significant antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Satyender Kumar et al., 2012).

  • Synthesis of Pyrrolidines : The stereospecific synthesis of pyrrolidines with varied configurations via 1,3-dipolar cycloadditions opens avenues for creating enantiomerically pure compounds, which could have implications in medicinal chemistry and drug development (Guillermo A Oliveira Udry et al., 2014).

  • One-Pot Synthesis Approaches : Efficient one-pot synthetic procedures for pyrrole derivatives, such as 4-(tert-butyl)-1H-pyrrol-3-ylmethanone, highlight the economic and practical aspects of synthesizing related compounds. These methods contribute to the field of heterocyclic chemistry by providing simpler routes for complex molecules (R. Kaur et al., 2018).

properties

IUPAC Name

(4-phenylpiperazin-1-yl)-(4-pyrrol-1-ylpyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O/c25-20(19-16-18(8-9-21-19)22-10-4-5-11-22)24-14-12-23(13-15-24)17-6-2-1-3-7-17/h1-11,16H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYHFIYTZWLRXFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=NC=CC(=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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